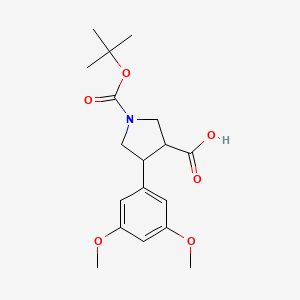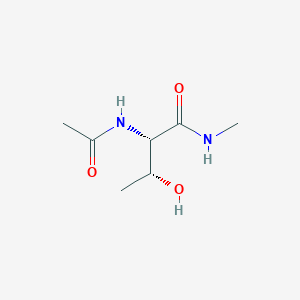
N-Acetyl-3-fluoro-neuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3-fluoro-neuraminic acid: is a synthetic derivative of neuraminic acid, a type of sialic acid Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition, signaling, and pathogen interactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-fluoro-neuraminic acid typically involves the fluorination of neuraminic acid derivatives. One common method includes the addition of fluorine to methyl 5-acetamido-2,6-anhydro-4,7,8,9-tetra-O-acetyl-2,3,5-trideoxy-D-glycero-D-galacto-non-2-enopyranosonate in acetic acid . This reaction yields the desired this compound after saponification of the ester groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Enzymatic synthesis methods, such as using neuraminic acid synthases, are also explored for their efficiency and specificity .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-3-fluoro-neuraminic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to yield the free acid form.
Common Reagents and Conditions:
Fluoropyruvate: Used as a nucleophile in reactions catalyzed by neuraminic acid lyase variants.
Acetic Acid: Commonly used as a solvent in the fluorination process.
Major Products:
Fluoro-substituted Derivatives: These derivatives are formed through substitution reactions and have unique biochemical properties.
Hydrolyzed Products: The free acid form of this compound is obtained through hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: N-Acetyl-3-fluoro-neuraminic acid is used as a building block for synthesizing various sialic acid analogues. These analogues are valuable for studying the structure and function of sialic acids in biological systems .
Biology: In biological research, this compound is used to study the role of sialic acids in cellular recognition and signaling. It is also used to investigate the interactions between pathogens and host cells .
Medicine: The compound is explored for its potential as a therapeutic agent. Its unique properties make it a candidate for developing drugs targeting viral and bacterial infections, as well as cancer .
Industry: this compound is used in the production of glycosylated products, which have applications in pharmaceuticals and biotechnology .
Mecanismo De Acción
N-Acetyl-3-fluoro-neuraminic acid exerts its effects by interacting with specific molecular targets, such as neuraminidase enzymes. The fluorine atom enhances the binding affinity and specificity of the compound, making it a potent inhibitor of neuraminidase . This inhibition disrupts the enzymatic activity, leading to the impairment of viral replication and other biological processes.
Comparación Con Compuestos Similares
N-Acetylneuraminic Acid: The parent compound without the fluorine substitution.
N-Glycolylneuraminic Acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
2-Keto-3-deoxynonulosonic Acid: A structurally similar compound with different functional groups.
Uniqueness: N-Acetyl-3-fluoro-neuraminic acid is unique due to the presence of the fluorine atom, which enhances its biochemical properties. This fluorine substitution increases the compound’s stability, binding affinity, and specificity, making it a valuable tool for scientific research and industrial applications .
Propiedades
IUPAC Name |
5-acetamido-3-fluoro-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO9/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJLGESFXXDPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)
![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)


![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)



![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
